3-(azetidin-1-yl)cyclobutan-1-amine, bis(trifluoroacetic acid)
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Description
“3-(azetidin-1-yl)cyclobutan-1-amine, bis(trifluoroacetic acid)” is a chemical compound . It is also known as N-(1-methylcyclobutyl)azetidin-3-amine .
Molecular Structure Analysis
The molecular formula of “3-(azetidin-1-yl)cyclobutan-1-amine, bis(trifluoroacetic acid)” is C9H15F3N2O2 . The molecular weight is 240.23 . The structure includes an azetidin-1-yl group attached to a cyclobutan-1-amine .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-(azetidin-1-yl)cyclobutan-1-amine, bis(trifluoroacetic acid)” include its molecular formula C9H15F3N2O2, and molecular weight 240.23 .Mechanism of Action
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-(azetidin-1-yl)cyclobutan-1-amine, bis(trifluoroacetic acid) involves the reaction of cyclobutanone with azetidine in the presence of sodium hydride to form 3-(azetidin-1-yl)cyclobutanone. This intermediate is then reduced with sodium borohydride to form 3-(azetidin-1-yl)cyclobutan-1-ol, which is subsequently converted to the desired product through a series of reactions involving tosyl chloride, sodium azide, and trifluoroacetic acid.", "Starting Materials": [ "Cyclobutanone", "Azetidine", "Sodium hydride", "Sodium borohydride", "Tosyl chloride", "Sodium azide", "Trifluoroacetic acid" ], "Reaction": [ "Step 1: Cyclobutanone is reacted with azetidine in the presence of sodium hydride to form 3-(azetidin-1-yl)cyclobutanone.", "Step 2: 3-(Azetidin-1-yl)cyclobutanone is reduced with sodium borohydride to form 3-(azetidin-1-yl)cyclobutan-1-ol.", "Step 3: 3-(Azetidin-1-yl)cyclobutan-1-ol is reacted with tosyl chloride to form the corresponding tosylate.", "Step 4: The tosylate is reacted with sodium azide to form the corresponding azide.", "Step 5: The azide is then reacted with trifluoroacetic acid to form the desired product, 3-(azetidin-1-yl)cyclobutan-1-amine, bis(trifluoroacetic acid)." ] } | |
CAS RN |
2648945-42-8 |
Molecular Formula |
C11H16F6N2O4 |
Molecular Weight |
354.2 |
Purity |
95 |
Origin of Product |
United States |
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